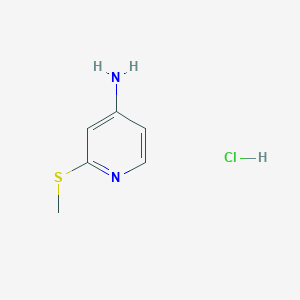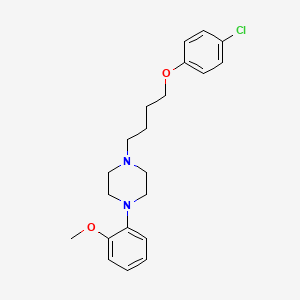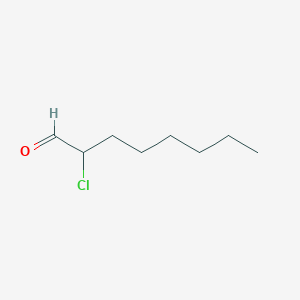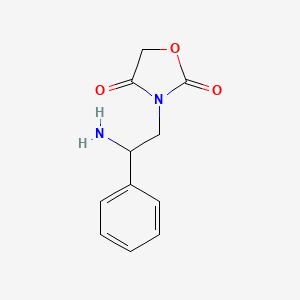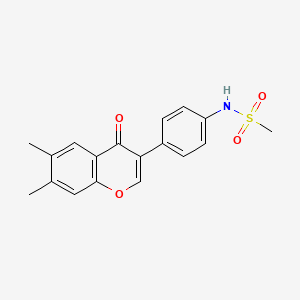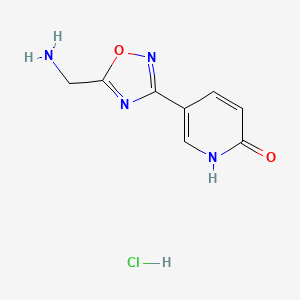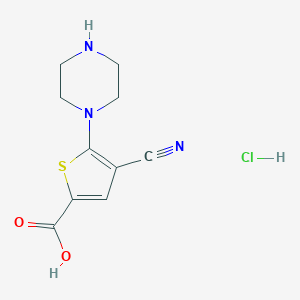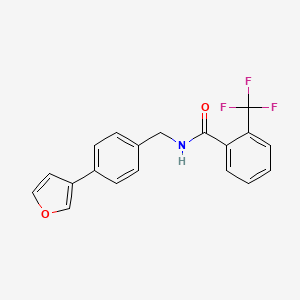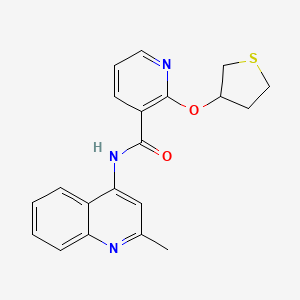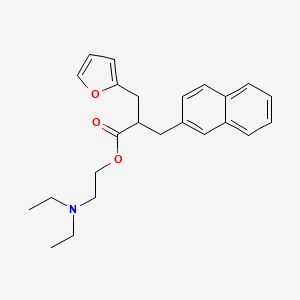
2-(Diethylamino)ethyl 2-(furan-2-ylmethyl)-3-naphthalen-2-ylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)ethyl 2-(furan-2-ylmethyl)-3-naphthalen-2-ylpropanoate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 2-(furan-2-ylmethyl)-3-naphthalen-2-ylpropanoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethyl group, which can be synthesized from furfural through reduction and subsequent functionalization . The naphthalen-2-ylpropanoate moiety can be introduced via Friedel-Crafts acylation of naphthalene, followed by esterification . The final step involves the coupling of the diethylaminoethyl group through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and high-throughput screening of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl 2-(furan-2-ylmethyl)-3-naphthalen-2-ylpropanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophilic substitution reactions typically involve alkyl halides or sulfonates as electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can produce amines .
Scientific Research Applications
2-(Diethylamino)ethyl 2-(furan-2-ylmethyl)-3-naphthalen-2-ylpropanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl 2-(furan-2-ylmethyl)-3-naphthalen-2-ylpropanoate involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the furan and naphthalene moieties can participate in π-π stacking interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)ethyl 2-(furan-2-ylmethyl)-3-phenylpropanoate: Similar structure but with a phenyl group instead of a naphthalene ring.
2-(Diethylamino)ethyl 2-(furan-2-ylmethyl)-3-benzylpropanoate: Contains a benzyl group instead of a naphthalene ring.
Uniqueness
The uniqueness of 2-(Diethylamino)ethyl 2-(furan-2-ylmethyl)-3-naphthalen-2-ylpropanoate lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the naphthalene ring enhances its ability to participate in π-π interactions, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
20723-81-3 |
|---|---|
Molecular Formula |
C26H35NO7 |
Molecular Weight |
473.6 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-(naphthalen-2-ylmethyl)-3-(oxolan-2-yl)propanoate;oxalic acid |
InChI |
InChI=1S/C24H33NO3.C2H2O4/c1-3-25(4-2)13-15-28-24(26)22(18-23-10-7-14-27-23)17-19-11-12-20-8-5-6-9-21(20)16-19;3-1(4)2(5)6/h5-6,8-9,11-12,16,22-23H,3-4,7,10,13-15,17-18H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
FEEIHXMHUCSMQC-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C(CC1=CC2=CC=CC=C2C=C1)CC3=CC=CO3 |
Canonical SMILES |
CCN(CC)CCOC(=O)C(CC1CCCO1)CC2=CC3=CC=CC=C3C=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


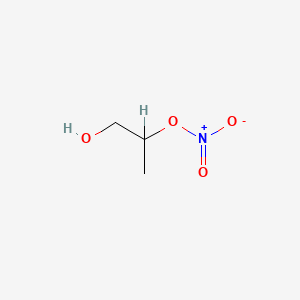
![5-[(4-fluorophenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B1653880.png)
![1-[2-(4-Amino-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B1653882.png)
